

Isotopic Labeling of Daclatasvir: A Technical Guide to Daclatasvir-d6

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Compound of Interest		
Compound Name:	Daclatasvir-d6	
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This technical guide provides an in-depth overview of the isotopic labeling of Daclatasvir to produce its deuterated analog, **Daclatasvir-d6**. This document details the precise location of the deuterium labels, offers a plausible experimental protocol for its synthesis, presents key quantitative data, and includes a structural diagram for clear visualization. **Daclatasvir-d6** is a crucial internal standard for pharmacokinetic and bioanalytical studies of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).

Position of Isotopic Labeling

The six deuterium atoms in **Daclatasvir-d6** are located on the two methyl ester groups of the molecule. Specifically, each of the two methyl groups of the carbamate esters is replaced with a trideuteromethyl (CD3) group. This labeling strategy is confirmed by the alternative chemical name for **Daclatasvir-d6**: N,N'-[[1,1'-biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, c,c'-di(methyl-d3) ester[1]. The molecular formula for **Daclatasvir-d6** is C40H44D6N8O6[1][2][3][4][5].

Quantitative Data Summary

The following table summarizes the key quantitative data for **Daclatasvir-d6**.



Parameter	Value	References
Molecular Formula	C40H44D6N8O6	[1][2][3][4][5]
Molecular Weight	744.93 g/mol	[4][5]
CAS Number	1801709-41-0	[2][3]
Isotopic Purity	>95%	[2]
Deuterated Forms	≥99% (d1-d6)	[1][3]

Experimental Protocol: Plausible Synthesis of Daclatasvir-d6

While a specific, detailed experimental protocol for the synthesis of **Daclatasvir-d6** is not readily available in published literature, a plausible synthetic route can be derived from the known synthesis of unlabeled Daclatasvir. The key final step involves the coupling of the diamine precursor with a deuterated N-(methoxycarbonyl)-L-valine derivative.

Synthesis of the Daclatasvir Diamine Precursor

The synthesis of the core diamine structure of Daclatasvir has been described in various patents and publications. A general outline of the process is as follows:

- Friedel-Crafts Acylation: The synthesis typically begins with a Friedel-Crafts acylation of biphenyl with chloroacetyl chloride to produce 4,4'-bis(2-chloroacetyl)biphenyl.
- Substitution with L-proline: The resulting dichloro intermediate is then reacted with a protected L-proline derivative, such as Boc-L-proline, to yield a diketoester intermediate.
- Imidazole Ring Formation: The diketoester undergoes a cyclization reaction with an ammonia source, commonly ammonium acetate, to form the two imidazole rings of the core structure.
- Deprotection: The protecting groups on the proline moieties (e.g., Boc groups) are removed under acidic conditions to yield the key diamine precursor.



Synthesis of N-(methoxy-d3-carbonyl)-L-valine

The deuterated coupling partner can be synthesized as follows:

- Preparation of Methyl-d3 Chloroformate: Phosgene is reacted with methanol-d4 to produce methyl-d3 chloroformate.
- Schotten-Baumann Reaction: L-valine is reacted with the prepared methyl-d3 chloroformate under basic conditions (Schotten-Baumann conditions) to yield N-(methoxy-d3-carbonyl)-Lvaline.

Final Coupling Step to Yield Daclatasvir-d6

The final step is the amide coupling of the diamine precursor with two equivalents of N-(methoxy-d3-carbonyl)-L-valine:

- Reaction Conditions: The Daclatasvir diamine precursor and N-(methoxy-d3-carbonyl)-L-valine are dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
- Coupling Reagents: A peptide coupling reagent, such as HATU (1[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
 hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
 hexafluorophosphate), is added in the presence of a non-nucleophilic base like
 diisopropylethylamine (DIPEA).
- Reaction Monitoring and Work-up: The reaction is stirred at room temperature until
 completion, which can be monitored by techniques like LC-MS. Upon completion, the
 reaction mixture is subjected to an aqueous work-up, and the product is extracted with an
 organic solvent.
- Purification: The crude **Daclatasvir-d6** is then purified using column chromatography on silica gel to yield the final product.

Visualization of Daclatasvir-d6 Structure

The following diagram illustrates the chemical structure of Daclatasvir, with the positions of the six deuterium atoms in **Daclatasvir-d6** clearly marked.





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Caption: Chemical structure of Daclatasvir with the six deuterium atoms in **Daclatasvir-d6** highlighted in red on the two methyl ester groups.

Disclaimer: The provided Graphviz DOT script is a conceptual representation to highlight the labeled positions and may not render a chemically accurate 2D structure. The image attribute would ideally point to a pre-rendered image of the core structure for clarity.

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